Dimethyl 2-(decanoylamino)terephthalate

Description

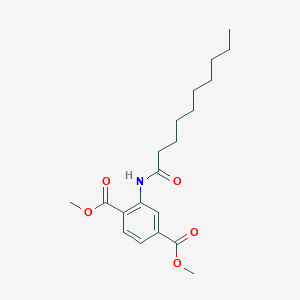

Dimethyl 2-(decanoylamino)terephthalate (CAS: 4183842) is a terephthalate derivative featuring a decanoylamino substituent at the 2-position of the benzene ring and methyl ester groups at the 1- and 4-positions. This compound has garnered attention in pharmacological research, particularly in studies investigating osteoporosis prevention via modulation of the epidermal growth factor (EGF) pathway . Its structure combines lipophilic (decanoyl chain) and polar (ester and amide) functional groups, which may influence its bioavailability and interaction with biological targets.

Properties

Molecular Formula |

C20H29NO5 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

dimethyl 2-(decanoylamino)benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C20H29NO5/c1-4-5-6-7-8-9-10-11-18(22)21-17-14-15(19(23)25-2)12-13-16(17)20(24)26-3/h12-14H,4-11H2,1-3H3,(H,21,22) |

InChI Key |

NKDBPSCVBPWTJS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Dimethyl 2-(decanoylamino)terephthalate belongs to a family of substituted terephthalates. Key structural analogs include:

Dimethyl 2-[(chloroacetyl)amino]terephthalate Substituent: Chloroacetyl group. Molecular Formula: C₁₂H₁₂ClNO₅. Molecular Weight: 285.68 g/mol. Its smaller substituent (vs. decanoyl) may reduce lipophilicity, impacting cellular uptake .

Dimethyl 2-(phenylsulfonamido)terephthalate Substituent: Phenylsulfonamido group. Molecular Formula: C₁₆H₁₅NO₆S. CAS: 321531-64-0. Key Differences: The sulfonamide group enhances hydrogen-bonding capacity and metabolic stability, traits common in pharmaceuticals. Its aromatic nature may favor π-π stacking interactions in biological systems .

Diethyl Terephthalate

- Substituent : Ethyl ester groups.

- Molecular Weight : 222 g/mol.

- Key Differences : Larger ester groups (ethyl vs. methyl) reduce polymer incorporation efficiency (22.2% vs. 19.4% for equivalent terephthaloyl fragment integration in polymers). This highlights how ester chain length impacts industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.